molecular formula C11H8Cl3NO2 B13666502 2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone

2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone

Cat. No.: B13666502
M. Wt: 292.5 g/mol
InChI Key: PFXRANNFEQKRFS-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a trichloromethyl group attached to an indole ring, which is further substituted with a methoxy group.

Preparation Methods

The synthesis of 2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone typically involves the reaction of indole derivatives with trichloroacetyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate certain biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2,2,2-Trichloro-1-(2-methoxy-3-indolyl)ethanone can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C11H8Cl3NO2

Molecular Weight

292.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(2-methoxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C11H8Cl3NO2/c1-17-10-8(9(16)11(12,13)14)6-4-2-3-5-7(6)15-10/h2-5,15H,1H3

InChI Key

PFXRANNFEQKRFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2N1)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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